molecular formula C7H13N3O3 B12341071 ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

Cat. No.: B12341071
M. Wt: 187.20 g/mol
InChI Key: BSUHPUZHTUIERW-WEVVVXLNSA-N
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Description

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a chemical compound with the molecular formula C7H13N3O3. It is used in various scientific research and synthetic applications. This compound is known for its unique structure, which includes an ester group and a hydrazono functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of urea. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate involves its interaction with various molecular targets. The hydrazono group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. The ester group allows for easy modification, enabling the compound to act as a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Comparison

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is unique due to its hydrazono functional group, which imparts distinct reactivity compared to other esters. This makes it particularly valuable in synthetic applications where specific reactivity is required .

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)butanoate

InChI

InChI=1S/C7H13N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h3-4H2,1-2H3,(H3,8,10,12)/b9-5+

InChI Key

BSUHPUZHTUIERW-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)N)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C

Origin of Product

United States

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